molecular formula C12H13FN4OS B4418596 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide

Cat. No. B4418596
M. Wt: 280.32 g/mol
InChI Key: VIXQHDAUYJDODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide, also known as ETFA, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various research applications due to its unique properties, including its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide involves the inhibition of various enzymes and proteins that are involved in the growth and survival of cancer cells, the protection of neurons, and the replication of bacteria and fungi. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting these enzymes, this compound induces apoptosis in cancer cells. In neurological disorders, this compound has been found to reduce oxidative stress and inflammation by inhibiting the activity of various enzymes and proteins that are involved in these processes. In infectious diseases, this compound has been shown to inhibit the replication of bacteria and fungi by targeting specific proteins and enzymes that are essential for their survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurological disorders, and the inhibition of bacterial and fungal growth in infectious diseases. These effects are mediated by the inhibition of various enzymes and proteins that are involved in these processes, as discussed earlier.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and reduces the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other compounds that may have toxic effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the exploration of its potential in other scientific research applications, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent. Finally, the development of more water-soluble derivatives of this compound may improve its bioavailability and efficacy in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in these processes, resulting in biochemical and physiological effects that make it a promising candidate for future research and development. While there are limitations to its use in lab experiments, the optimization of its synthesis method and the exploration of its potential in other scientific research applications may lead to new discoveries and advancements in the field of biomedical research.

Scientific Research Applications

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has been used in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurological disorders, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXQHDAUYJDODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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